molecular formula C7H7BrClNO2 B12960161 6-Bromo-2-methoxynicotinaldehyde hcl

6-Bromo-2-methoxynicotinaldehyde hcl

Cat. No.: B12960161
M. Wt: 252.49 g/mol
InChI Key: FAKUYTNLWXHLFE-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxynicotinaldehyde HCl (CAS: 58819-88-8) is a halogenated pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 218.05 g/mol . It exists as a white crystalline powder and is primarily utilized as a pharmaceutical intermediate in drug development, skincare products, and medical ingredients . The compound features a pyridine ring substituted with a bromine atom at the 6-position, a methoxy group at the 2-position, and an aldehyde functional group at the 3-position. Its high purity (95–97%) and reactivity make it valuable in organic synthesis, particularly in cross-coupling reactions and heterocyclic compound preparation .

Properties

Molecular Formula

C7H7BrClNO2

Molecular Weight

252.49 g/mol

IUPAC Name

6-bromo-2-methoxypyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C7H6BrNO2.ClH/c1-11-7-5(4-10)2-3-6(8)9-7;/h2-4H,1H3;1H

InChI Key

FAKUYTNLWXHLFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Br)C=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxynicotinaldehyde hydrochloride typically involves the bromination of 2-methoxynicotinaldehyde. One common method includes the following steps :

  • A solution of 6-bromo-3-iodo-2-methoxypyridine in diethyl ether is cooled to -80°C in a nitrogen atmosphere.
  • n-Butyllithium is added dropwise, followed by stirring at the same temperature for one hour.
  • N,N-dimethylformamide is then added dropwise to complete the reaction.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, controlled temperature environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methoxynicotinaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxynicotinaldehyde hydrochloride is primarily based on its ability to participate in various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atom can also undergo substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 6-Bromo-2-methoxynicotinaldehyde HCl differ in substituent positions, functional groups, or halogen types. These variations significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Key Structural and Functional Differences

2-Bromo-6-methoxynicotinaldehyde (CAS: 136227-39-9) Similarity Score: 0.89 Molecular Formula: C₇H₆BrNO₂ (identical to the target compound) Structural Variation: Bromine at the 2-position and methoxy at the 6-position (positional isomer). Impact: Altered electronic effects on the pyridine ring may reduce reactivity in nucleophilic substitutions compared to the 6-bromo isomer .

6-Bromo-2-methoxynicotinic Acid (CAS: 1060806-62-3) Similarity Score: 0.87 Molecular Formula: C₇H₆BrNO₃ Functional Group: Carboxylic acid (-COOH) instead of an aldehyde (-CHO). Impact: Increased polarity and solubility in aqueous media, making it more suitable for salt formation or coordination chemistry .

6-Bromo-2-methoxypyridin-3-amine (CAS: 89466-18-2) Similarity Score: 0.88 Molecular Formula: C₆H₇BrN₂O Functional Group: Amine (-NH₂) instead of an aldehyde.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Similarity Score Key Applications
6-Bromo-2-methoxynicotinaldehyde HCl 58819-88-8 C₇H₆BrNO₂ 218.05 Aldehyde Reference Pharmaceuticals, skincare
2-Bromo-6-methoxynicotinaldehyde 136227-39-9 C₇H₆BrNO₂ 218.05 Aldehyde 0.89 Not specified
6-Bromo-2-methoxynicotinic Acid 1060806-62-3 C₇H₆BrNO₃ 234.03 Carboxylic acid 0.87 Intermediate synthesis
6-Bromo-2-methoxypyridin-3-amine 89466-18-2 C₆H₇BrN₂O 215.04 Amine 0.88 Ligand synthesis

Table 2: Commercial Availability (Pricing Examples)

Compound Name Supplier Quantity Price (EUR)
6-Bromo-2-methoxynicotinaldehyde CymitQuimica 1 g 122.00
CymitQuimica 5 g 340.00
ENAO Chemical 100 mg 45.00

Key Research Findings

Reactivity in Cross-Coupling Reactions :
The aldehyde group in 6-Bromo-2-methoxynicotinaldehyde HCl facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of complex heterocycles . In contrast, the carboxylic acid derivative (6-Bromo-2-methoxynicotinic acid) is more suited for amidation or esterification .

Positional Isomer Effects :
2-Bromo-6-methoxynicotinaldehyde exhibits reduced electrophilicity at the pyridine ring compared to the 6-bromo isomer due to electronic effects from substituent positions .

Notes

Commercial Variability : Pricing and availability vary by supplier (e.g., CymitQuimica vs. ENAO Chemical), impacting large-scale procurement .

Safety Considerations : Handling protocols for related compounds suggest cautious use of halogenated pyridines to mitigate health and environmental risks .

Biological Activity

6-Bromo-2-methoxynicotinaldehyde hydrochloride (CAS No. 12269213) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and providing a comprehensive overview of its mechanisms of action.

6-Bromo-2-methoxynicotinaldehyde HCl has the following chemical characteristics:

Property Details
Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
IUPAC Name 6-bromo-2-methoxypyridine-3-carbaldehyde hydrochloride
Solubility Soluble in water and organic solvents

The biological activity of 6-Bromo-2-methoxynicotinaldehyde is primarily attributed to its ability to interact with various molecular targets within cells. The compound exhibits significant inhibition of certain enzymes and receptors, which can lead to various therapeutic effects.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in metabolic pathways, potentially altering cellular processes related to cancer progression and inflammation.
  • Receptor Modulation : It may act as a modulator for specific G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Studies

Several studies have investigated the biological activities of 6-Bromo-2-methoxynicotinaldehyde HCl, highlighting its potential as a therapeutic agent:

Anticancer Activity

Research indicates that 6-Bromo-2-methoxynicotinaldehyde exhibits cytotoxic effects against various cancer cell lines. A notable study reported the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways, leading to cell death.

  • Case Study : In vitro assays demonstrated that treatment with 6-Bromo-2-methoxynicotinaldehyde resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value of approximately 25 μM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli>100 μg/mL

Comparative Analysis

To better understand the efficacy of 6-Bromo-2-methoxynicotinaldehyde HCl, it is beneficial to compare it with similar compounds:

Compound IC50 (μM) Activity Type
6-Bromo-2-methoxynicotinaldehyde HCl~25 (anticancer)Anticancer
Compound A~30 (anticancer)Anticancer
Compound B~15 (antimicrobial)Antimicrobial

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